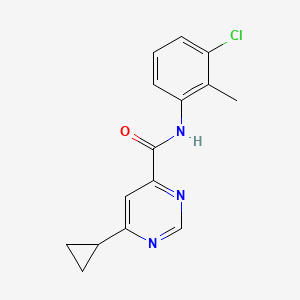![molecular formula C28H23N3O2S B2521884 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 902300-17-8](/img/structure/B2521884.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C28H23N3O2S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyst-Free Synthesis
A catalyst-free method has been developed for the synthesis of diverse kinds of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives, showcasing an eco-friendly approach with high atom economy and excellent yields under mild conditions. This synthesis route emphasizes the importance of sustainable methodologies in creating pharmaceutically relevant compounds (Brahmachari & Nayek, 2017).
Electronic and Structural Analysis
DFT calculations and electronic structure analyses have been conducted on novel heterocyclic compounds derived from this chemical scaffold, providing insights into their electronic absorption spectra, NLO properties, and NBO analysis. These studies are pivotal in understanding the molecular properties that could influence the compound's reactivity and potential applications in material science (Halim & Ibrahim, 2017).
Ultrasound-Assisted Synthesis
Comparative studies between conventional and ultrasound irradiation methods for synthesizing quinoxaline derivatives have been performed, highlighting the efficiency of ultrasound in reducing reaction times and improving yields. This research underlines the technological advancements in chemical synthesis, promoting faster and more efficient methodologies (Abdula, Salman, & Mohammed, 2018).
Antiviral and Antitubercular Activities
Studies on novel quinoline-based heterocyclic systems have been conducted to evaluate their in vitro antiviral activity against infectious bursal disease virus (IBDV) and their potential as antitubercular agents. These findings suggest the therapeutic potential of these compounds, contributing to the search for new drugs in the fight against infectious diseases (Kaddah et al., 2021).
Growth Promoting Effects on Plants
Research into novel quinolinyl chalcones has explored their effects on the growth of select crops, indicating the potential agricultural applications of these compounds. Such studies bridge the gap between organic synthesis and agricultural sciences, opening avenues for the development of growth-promoting agents (Hassan, Alzandi, & Hassan, 2020).
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c32-25(31-16-8-13-19-9-4-6-14-23(19)31)18-34-28-22-17-21-12-5-7-15-24(21)33-27(22)29-26(30-28)20-10-2-1-3-11-20/h1-7,9-12,14-15H,8,13,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSNYWSCTATOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NC4=C3CC5=CC=CC=C5O4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
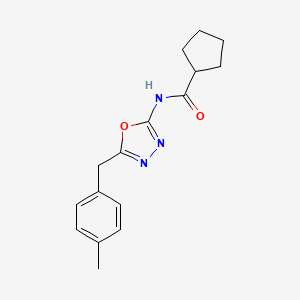
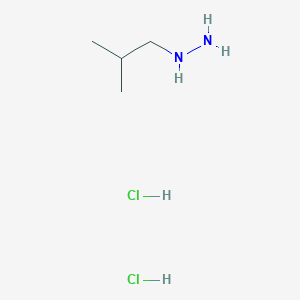
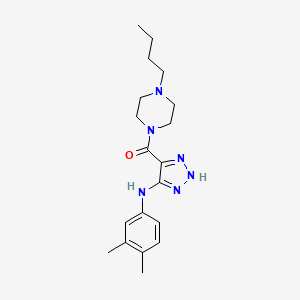
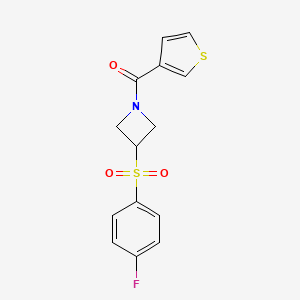

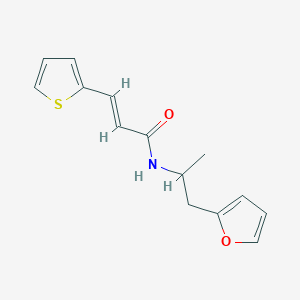
![1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2521812.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)
![benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2521815.png)
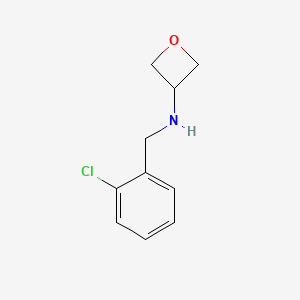
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)
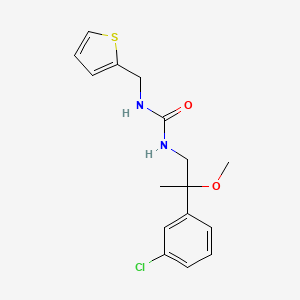
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B2521823.png)
